molecular formula C7H10N2O2 B1331667 (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 96193-26-9

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1331667
CAS No.: 96193-26-9
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-RXMQYKEDSA-N
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Description

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features, which include a fused pyrrole and pyrazine ring system.

Safety and Hazards

While specific safety and hazard information for “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the condensation of 1,2-diketones with 1,2-diamines in the presence of a base such as potassium tert-butoxide in aqueous methanol can yield the desired compound . This method is advantageous due to its high yield and the absence of expensive catalysts.

Industrial Production Methods

Industrial production of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. These derivatives often exhibit unique properties and biological activities, making them valuable for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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